molecular formula C6H8KN3O3 B2569267 Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate CAS No. 2260935-69-9

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate

Cat. No.: B2569267
CAS No.: 2260935-69-9
M. Wt: 209.246
InChI Key: XEMKHVZUDBKMAH-UHFFFAOYSA-M
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Description

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is a chemical compound with the molecular formula C6H9N3O3K. It is a potassium salt of a hydroxybutanoic acid derivative containing a 1,2,4-triazole ring. This compound is known for its unique structure, which combines the properties of both hydroxy acids and triazole rings, making it a versatile compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate typically involves the reaction of 2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Water

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves:

    Raw Materials: 2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid and potassium hydroxide

    Reaction Vessel: Stainless steel reactors with efficient mixing

    Purification: Filtration and crystallization to obtain the pure potassium salt

Chemical Reactions Analysis

Types of Reactions

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides in the presence of a base

Major Products Formed

    Oxidation: 2-oxo-4-(1,2,4-triazol-1-yl)butanoate

    Reduction: 2-hydroxy-4-(dihydro-1,2,4-triazol-1-yl)butanoate

    Substitution: 2-alkoxy-4-(1,2,4-triazol-1-yl)butanoate

Scientific Research Applications

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.

    Medicine: Explored for its antimicrobial properties, particularly against bacteria and fungi.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate involves its interaction with biological molecules. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxy group allows for hydrogen bonding, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid: The parent acid form of the compound.

    2-oxo-4-(1,2,4-triazol-1-yl)butanoate: An oxidized derivative.

    2-hydroxy-4-(dihydro-1,2,4-triazol-1-yl)butanoate: A reduced form.

Uniqueness

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is unique due to its combination of a hydroxybutanoic acid derivative and a triazole ring. This dual functionality allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.K/c10-5(6(11)12)1-2-9-4-7-3-8-9;/h3-5,10H,1-2H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMKHVZUDBKMAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCC(C(=O)[O-])O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8KN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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